![molecular formula C16H31NO B12612010 N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine CAS No. 920280-55-3](/img/structure/B12612010.png)
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is an organic compound with the molecular formula C16H31NO It is a cycloheptanamine derivative, characterized by the presence of an ethoxymethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through the reaction of cyclohexanone with ethyl bromide in the presence of a base such as sodium hydride. This results in the formation of 4-(ethoxymethyl)cyclohexanone.
Amination Reaction: The 4-(ethoxymethyl)cyclohexanone is then subjected to reductive amination with cycloheptanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This step yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the initial formation of the cyclohexyl intermediate.
Continuous Flow Systems: Employing continuous flow systems for the amination reaction to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines, amides.
Scientific Research Applications
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxymethyl group and the cycloheptanamine moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a cyclohexyl group, lacking the ethoxymethyl and cycloheptanamine moieties.
Cycloheptanamine: Contains the cycloheptane ring but lacks the ethoxymethyl group.
N-ethylcyclohexylamine: Similar structure but with an ethyl group instead of the ethoxymethyl group.
Uniqueness
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine is unique due to the presence of both the ethoxymethyl group and the cycloheptanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
920280-55-3 |
|---|---|
Molecular Formula |
C16H31NO |
Molecular Weight |
253.42 g/mol |
IUPAC Name |
N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C16H31NO/c1-2-18-13-14-9-11-16(12-10-14)17-15-7-5-3-4-6-8-15/h14-17H,2-13H2,1H3 |
InChI Key |
RVGCHHACUHCYJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


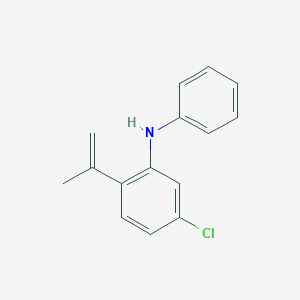
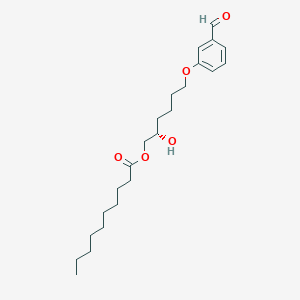
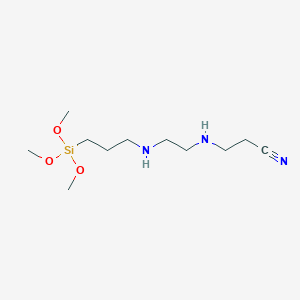

![N-[(E)-hydrazinylidenemethyl]-1-quinolin-4-ylindole-3-carboxamide](/img/structure/B12611949.png)
![4-{4-[3-(4-Fluorophenyl)quinoxalin-2-yl]phenoxy}phenol](/img/structure/B12611955.png)
![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
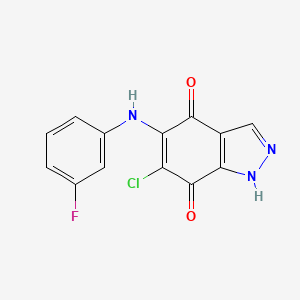
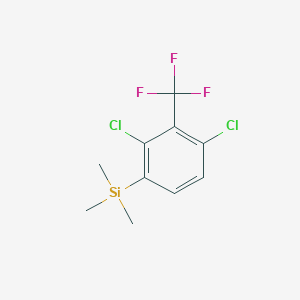
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
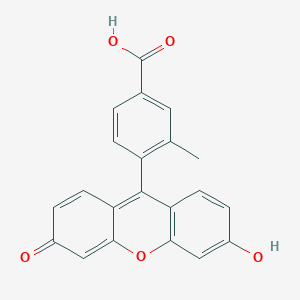
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)

